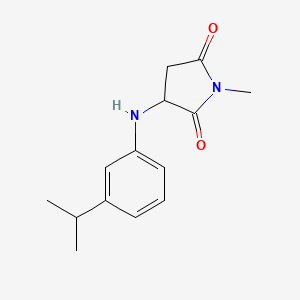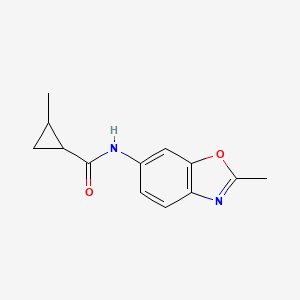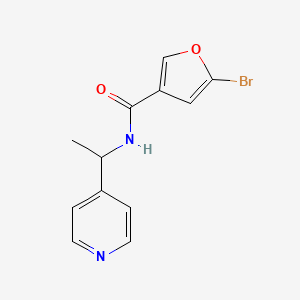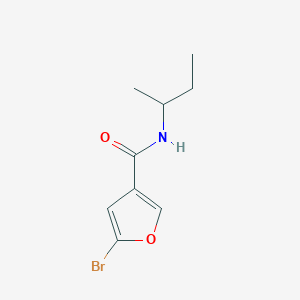
5-bromo-N-butan-2-ylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-butan-2-ylfuran-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is primarily used in the synthesis of other chemical compounds and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-butan-2-ylfuran-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms. The compound has been shown to interfere with the synthesis of nucleic acids, which are essential for the survival of microorganisms.
Biochemical and Physiological Effects:
5-bromo-N-butan-2-ylfuran-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, the compound has been found to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-N-butan-2-ylfuran-3-carboxamide in lab experiments include its high yield, ease of purification, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-butan-2-ylfuran-3-carboxamide. One potential area of research is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral properties. Additionally, the compound could be further studied to better understand its mechanism of action and potential applications in other fields, such as agriculture and environmental science.
In conclusion, 5-bromo-N-butan-2-ylfuran-3-carboxamide is a chemical compound that has potential applications in various fields. The compound has been extensively studied for its antibacterial, antifungal, and antiviral properties, as well as its potential use in the synthesis of other chemical compounds. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of 5-bromo-N-butan-2-ylfuran-3-carboxamide involves the reaction of butan-2-amine with furan-3-carboxylic acid and bromine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of the reaction is typically high, and the compound can be easily purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
5-bromo-N-butan-2-ylfuran-3-carboxamide has been extensively used in scientific research due to its potential applications in various fields. The compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, the compound has been used in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
5-bromo-N-butan-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-3-6(2)11-9(12)7-4-8(10)13-5-7/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTRBRCFVQAEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=COC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
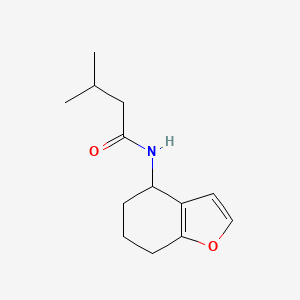
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)


![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
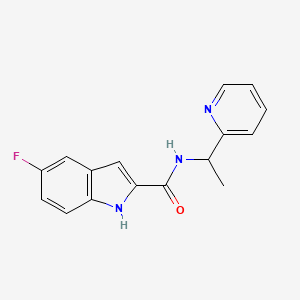
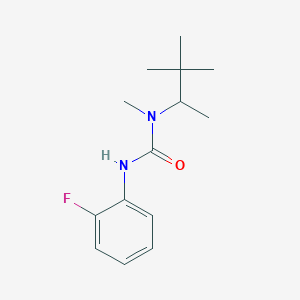
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)

